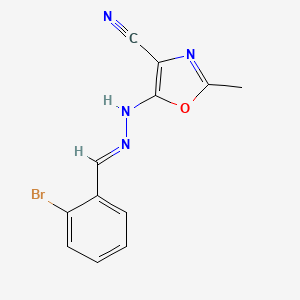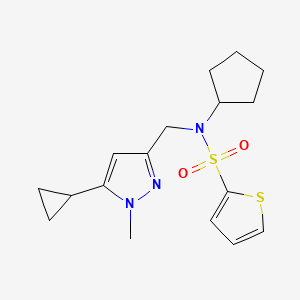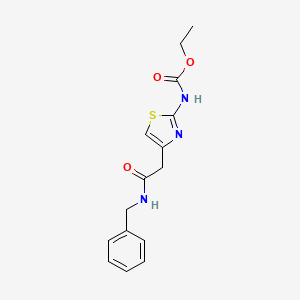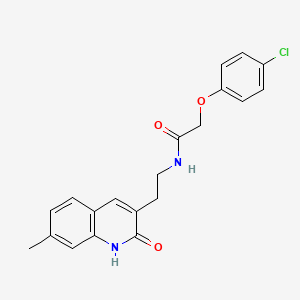
(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an oxazole ring, which is a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom. It also has a hydrazinyl group (-NH-NH2) and a nitrile group (-C≡N). The presence of the bromobenzylidene group indicates that there is a bromine atom attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction. The bromobenzylidene group could be introduced through a reaction with 2-bromobenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the bromobenzylidene group, the hydrazinyl group, and the nitrile group .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom on the benzylidene group could be replaced in a nucleophilic substitution reaction . The nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups .Scientific Research Applications
Synthesis and Evaluation for Anticonvulsant Effects
A study by Shaquiquzzaman et al. (2012) involved the synthesis of compounds including one similar to (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile. They evaluated these compounds for anticonvulsant and neurotoxicity effects, finding some to be highly active in preventing seizure spread at relatively low doses (Shaquiquzzaman, M., Khan, S., Amir, M., & Alam, M., 2012).
Interaction with Albumin Human
In 2014, Fen conducted a study on the interaction between a similar compound and Albumin Human. The research utilized fluorescence techniques to investigate the conformational changes of human serum albumin (HSA) and how the compound influenced these changes (Fen, L., 2014).
Antimicrobial Activity
Bhat and Begum (2021) synthesized derivatives of pyrimidine carbonitrile, including compounds related to (E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile. They evaluated these for antimicrobial activity, finding that some compounds had potential for inducing bacterial cell membrane rupture and disintegration (Bhat, R., & Begum, N., 2021).
Synthesis for Heterocyclic Chemistry
Ibrahim and El-Gohary (2016) studied the reactivity of similar carbonitriles towards various nucleophilic reagents. Their work contributed to the understanding of the chemical transformations of these compounds in heterocyclic chemistry (Ibrahim, M., & El-Gohary, N. M., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-8-16-11(6-14)12(18-8)17-15-7-9-4-2-3-5-10(9)13/h2-5,7,17H,1H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDPIMACFJUKH-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=CC=C2Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(2-bromobenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407277.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)



![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)
![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)
![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)